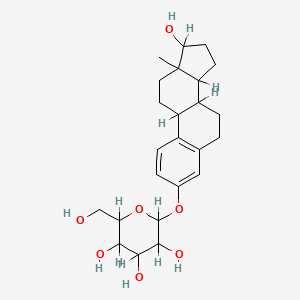

Estradiol-3-glucoside

Description

Structure

2D Structure

Properties

CAS No. |

24703-07-9 |

|---|---|

Molecular Formula |

C24H34O7 |

Molecular Weight |

434.5 g/mol |

IUPAC Name |

2-(hydroxymethyl)-6-[(17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl)oxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C24H34O7/c1-24-9-8-15-14-5-3-13(30-23-22(29)21(28)20(27)18(11-25)31-23)10-12(14)2-4-16(15)17(24)6-7-19(24)26/h3,5,10,15-23,25-29H,2,4,6-9,11H2,1H3 |

InChI Key |

NBTNMFAIKGGNJL-UHFFFAOYSA-N |

SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)CO)O)O)O |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)CO)O)O)O |

Synonyms |

17 alpha-estradiol-3-glucoside 17 beta-estradiol-3-glucoside estradiol-3-glucoside estradiol-3-glucoside, (17 beta)-isome |

Origin of Product |

United States |

Biosynthesis and Enzymatic Formation of Estradiol 3 Glucoside

Recombinant Enzyme Bioreactors for Glucoside Synthesis

Recombinant enzyme bioreactors utilize isolated and purified glycosyltransferases to catalyze the synthesis of glucosides in a controlled in vitro environment. This cell-free approach allows for high product purity and precise control over reaction conditions. The core of this method is the use of a robust and specific glycosyltransferase, often produced recombinantly in a host like Escherichia coli.

A key advantage is the ability to screen and select enzymes with desirable properties, such as high substrate specificity and stability. For example, the glycosyltransferase BcGT1 from Bacillus cereus has been identified as a permissive enzyme capable of glycosylating a wide range of substrates, including 17-β-estradiol. acs.org Such enzymes can be immobilized within a bioreactor, allowing for continuous processing and easy separation of the enzyme from the product stream. The reaction typically involves feeding the enzyme with the acceptor molecule (estradiol) and a sugar donor, most commonly UDP-glucose. nih.govacs.org Research into these enzymes focuses on characterizing their kinetic properties and optimizing conditions for efficient and selective glycosylation. acs.orgacs.org

Table 1: Profile of a Recombinant Glycosyltransferase for Xenobiotic Glucosylation

| Enzyme | Source Organism | Key Characteristics | Example Acceptor Substrates | Sugar Donor | Reference |

|---|---|---|---|---|---|

| BcGT1 | Bacillus cereus | Permissive nature; capable of forming mono- and di-glucosylated products. | 17-β-estradiol, Honokiol, Magnolol, p-Nitrophenol | UDP-Glucose | acs.org |

Microbial Biotransformation for Conjugated Metabolite Generation

Fungi have demonstrated significant potential in this area. For instance, the filamentous fungus Isaria fumosorosea has been shown to transform estradiol (B170435) through selective glycosylation at the C-3 position, subsequently leading to other modifications like the formation of a D-ring lactone. nih.gov A crucial finding from this research was that a free hydroxyl group at the C-3 position of the steroid is necessary for the initial glycosylation to occur. nih.gov All glycosides produced in that study were identified as 3-O-β-methylglucosides. nih.gov

Furthermore, bacteria like Escherichia coli can be engineered to function as efficient cell factories for glycoprotein (B1211001) production. frontiersin.orgresearchgate.net By introducing genes for specific glycosyltransferases from other organisms (e.g., plants or other bacteria), E. coli can be programmed to produce well-defined glycosides that it does not naturally synthesize. nih.govnih.gov This involves metabolic engineering to enhance the intracellular pool of required precursors like UDP-glucose and expressing the desired transferase enzyme, creating a customized chassis for the biosynthesis of compounds like Estradiol-3-glucoside. acs.orgnih.gov

Table 2: Microbial Biotransformation of Estrogens by Isaria fumosorosea

| Substrate | Transformation Type | Key Finding | Reference |

|---|---|---|---|

| Estradiol | Selective glycosylation at C-3 followed by D-ring lactone formation. | The fungus selectively glycosylates the 3-hydroxyl group. | nih.gov |

| Estrone (B1671321) | Transformation into seven metabolites, including four glycosylated products. | Demonstrates the fungus's broad capacity for estrogen modification. | nih.gov |

| Ethynylestradiol | Coupling with methylglucoside (B8445300) and hydroxylation. | Shows modification of synthetic estrogens. | nih.gov |

| Estrone 3-methyl ether | No transformation observed. | Confirms the necessity of a free C-3 hydroxyl group for glycosylation. | nih.gov |

Metabolism and Biotransformation of Estradiol 3 Glucoside

Hydrolysis of Estradiol-3-glucoside

The initial and pivotal step in the metabolism of this compound is its hydrolysis, a process that cleaves the glucose molecule from estradiol (B170435).

β-Glucosidase Activity and Deconjugation of this compound

The deconjugation of this compound is catalyzed by the enzyme β-glucosidase. This enzyme is responsible for hydrolyzing the β-glucosidic bond, releasing free estradiol and a glucose molecule. Studies have identified β-glucosidase activity in various tissues, including the liver. In rabbit liver, for instance, a cytosolic β-glucosidase has been shown to exhibit high activity towards this compound. researchgate.net The enzyme's efficiency is notable, with research indicating that steroid glucosides, particularly at the 3-position, are rapidly hydrolyzed in vivo. researchgate.net This rapid hydrolysis suggests that conjugation with glucose may represent a transport form for steroid hormones. researchgate.net

The specificity of β-glucosidase is a key factor in the metabolic pathway. For example, some forms of 17α-hydroxy steroid dehydrogenases have shown that replacing the glucuronic acid moiety with glucose at the C-3 position of estradiol-17α can significantly impact enzyme activity. researchgate.net

Quantitative Analysis of Hydrolysis Products

Quantitative analysis of the hydrolysis of this compound reveals the extent and rate of its conversion back to active estradiol. Following intravenous administration of radiolabeled 17β-estradiol-3-glucoside in women, a significant portion of the compound is hydrolyzed. oup.com The primary hydrolysis product is 17β-estradiol, which is then released into circulation. oup.com

The table below summarizes the findings from a study on the metabolism of intravenously administered 17β-estradiol-6,7-³H-3-glucoside-¹⁴C in two normal young women.

| Subject | Urinary ³H Recovery (%) | Unchanged this compound Excreted in Urine (first 2 hours, % of dose) | Identified Estrone-3-glucoside in Glucoside Fraction (%) |

|---|---|---|---|

| 1 | 60 | 20 | ~11 |

| 2 | 81 | 20 | ~11 |

This table illustrates the percentage of the administered dose recovered in urine and the composition of the excreted glucoside fraction within the initial hours post-injection, indicating that while some of the compound is excreted unchanged, a significant portion undergoes metabolism. oup.com

Further Metabolic Fates of Released Estradiol Following this compound Hydrolysis

Once estradiol is liberated from this compound, it enters the general metabolic pathway of estrogens. This pathway is complex and involves multiple enzymatic conversions primarily in the liver. drugbank.compharmgkb.org The released estradiol can be oxidized to estrone (B1671321), which in turn can be further metabolized. wur.nl Both estradiol and estrone can undergo hydroxylation at various positions, followed by conjugation with either glucuronic acid or sulfate (B86663). pharmgkb.org These conjugated forms are more water-soluble and are readily excreted in urine and bile. wikipedia.orgwikipedia.org

A study involving the intravenous injection of 17β-estradiol-3-glucoside in women demonstrated that the released estradiol is metabolized in a manner similar to that of intravenously injected free 17β-estradiol. oup.com This results in the urinary excretion of various estrogen metabolites, including estrogen glucuronidates and sulfates, for several days following the initial administration. oup.com

Comparative Metabolism with Other Estrogen Conjugates (e.g., Glucuronides, Sulfates)

The metabolism of this compound differs significantly from that of other estrogen conjugates like glucuronides and sulfates. A key distinction lies in the initial hydrolysis step. While β-glucosidase acts on glucosides, β-glucuronidase is responsible for cleaving glucuronide conjugates. wikipedia.org

In rabbits, intravenously administered 17α-estradiol-3-glucoside is completely hydrolyzed in vivo before the steroid is reconjugated, primarily with glucuronic acid. cdnsciencepub.com In contrast, a significant portion (around 50%) of administered 17α-estradiol-3-glucuronoside is excreted without hydrolysis of the glycosidic bond. cdnsciencepub.com This suggests a more rapid and complete initial breakdown of the glucoside conjugate compared to the glucuronide.

In humans, the metabolism of intravenously administered 17β-estradiol-3-glucoside also shows that a major part is hydrolyzed. oup.com This contrasts with the metabolism of estradiol-17-glucoside, which is a poorer substrate for rabbit liver glucosidase. oup.com Following intravenous administration of 17β-estradiol, the 17-glucuronide is excreted more rapidly in the initial hours compared to the 3-glucuronide. oup.com However, after oral administration of estradiol, only the 3-glucuronide is found as a urinary metabolite, highlighting the importance of the route of administration in determining metabolic fate. oup.com

The table below provides a comparative overview of the metabolic characteristics of different estrogen conjugates.

| Conjugate | Primary Hydrolyzing Enzyme | Metabolic Fate in Rabbits (Intravenous) | Metabolic Fate in Humans (Intravenous) |

|---|---|---|---|

| This compound | β-Glucosidase | Complete hydrolysis followed by reconjugation. cdnsciencepub.com | Major portion hydrolyzed, released estradiol metabolized. oup.com |

| Estradiol-3-glucuronide | β-Glucuronidase | ~50% excreted without hydrolysis. cdnsciencepub.com | Gradual excretion over 24 hours. oup.com |

| Estradiol-17-glucuronide | β-Glucuronidase | - | Rapid excretion in the first 2 hours. oup.com |

| Estradiol-17-glucoside | β-Glucosidase | Poor substrate for liver glucosidase. oup.com | A small percentage excreted unchanged, with the majority forming a double conjugate. oup.com |

Role of this compound in Estrogen Inactivation and Reactivation Cycles

The formation and hydrolysis of this compound are integral parts of the estrogen inactivation and reactivation cycle. Conjugation of estradiol with glucose at the 3-position effectively inactivates the hormone, as the conjugated form has a significantly lower binding affinity for estrogen receptors. wikipedia.org This inactivation facilitates the transport and eventual elimination of the hormone.

Therefore, this compound plays a dual role. Its formation is a mechanism for estrogen inactivation and clearance, while its hydrolysis serves as a pathway for estrogen reactivation, contributing to the dynamic regulation of estrogen levels in the body.

Biological Roles and Molecular Mechanisms of Estradiol 3 Glucoside

Influence on Estrogenic Activity Modulation

The conjugation of estradiol (B170435) to a glucoside molecule is a key metabolic pathway that modulates its estrogenic activity. frontiersin.org This biotransformation generally leads to an inactivation of the potent estradiol molecule, with the balance between conjugated and unconjugated forms playing a crucial role in maintaining cellular and tissue homeostasis. frontiersin.org

Deconjugated Estradiol and Receptor Interactions

For Estradiol-3-glucoside to exert a significant estrogenic effect, it typically requires the cleavage of the glucoside bond, a process known as deconjugation. This hydrolysis reaction, often catalyzed by enzymes like β-glucosidases, releases free 17β-estradiol. researchgate.net Once liberated, 17β-estradiol can readily diffuse across cell membranes to bind with and activate estrogen receptors (ERs), primarily ERα and ERβ. physiology.orgdiva-portal.org These receptors are ligand-activated transcription factors that, upon binding to estradiol, can modulate the transcription of target genes by interacting with specific DNA sequences called estrogen response elements (EREs). diva-portal.orgnih.gov The binding of the estradiol-ER complex to EREs initiates a cascade of events leading to the synthesis of specific proteins that carry out the physiological effects of estrogen. drugbank.com

In some experimental systems, even without complete deconjugation, certain estrogen glucosides have demonstrated the ability to induce estrogenic responses, such as cell proliferation and gene expression, at low concentrations. plos.org However, the dominant mechanism for potent estrogenic activity remains the release of the parent steroid, estradiol, which can then interact with its receptors. researchgate.net

Non-Genomic Actions Mediated by Estradiol Conjugates

Beyond the classical genomic pathway that involves nuclear receptors, estrogens can also elicit rapid, non-genomic effects. nih.gov These actions are initiated at the cell membrane and involve the activation of various signaling cascades. nih.govplos.org While much of the research on non-genomic actions has focused on 17β-estradiol itself, studies using estradiol conjugated to large molecules like bovine serum albumin (E2-BSA) or dendrimers have provided insights into these rapid signaling pathways. nih.govoup.comjci.org These conjugates are designed to be membrane-impermeable, thus isolating the effects originating at the cell surface. nih.govjci.org

These non-genomic actions can include the rapid activation of protein kinase cascades, such as the mitogen-activated protein kinase (MAPK) pathway, and the modulation of intracellular calcium levels. frontiersin.orgnih.govplos.org For instance, membrane-associated ERs can trigger the activation of signaling molecules that, in turn, influence cellular processes like proliferation and migration. jci.org While direct evidence for the non-genomic actions of this compound is less abundant, the principle that conjugated estrogens can initiate signaling from the cell membrane suggests a potential role in rapid cellular responses, distinct from the slower, transcription-based genomic effects.

Cellular Uptake Mechanisms of this compound

The entry of this compound into cells is a critical step that determines its subsequent biological activity. The mechanisms governing this uptake differ from those of its unconjugated counterpart, estradiol.

Nonsaturable Diffusion into Cellular Compartments (e.g., Liver Nuclei)

Research on the uptake of estrogens by isolated rabbit liver nuclei has shown that this compound, along with 17β-estradiol and estradiol-3-glucuronide, enters the nuclei through a process of nonsaturable diffusion. researchgate.netnih.govcdnsciencepub.com This implies that the rate of uptake is directly proportional to the concentration of the compound, without the involvement of a limited number of transport proteins that could become saturated. researchgate.net The uptake of these estrogens into liver nuclei was observed to be a rapid process, reaching equilibrium within 60 seconds. researchgate.net

Competition for Uptake with Other Steroid Conjugates

Studies have indicated a lack of competition for uptake among 17β-estradiol, this compound, and estradiol-3-glucuronide in isolated rabbit liver nuclei. researchgate.net The presence of other steroids, including the synthetic estrogen diethylstilbestrol, did not diminish the uptake of these compounds, further supporting the model of nonsaturable diffusion rather than carrier-mediated transport in this specific cellular compartment. researchgate.net

Intracellular Fate and Compartmentalization of this compound

Once inside the cell, this compound is subject to metabolic processes that determine its ultimate biological impact. Its compartmentalization and transformation are key aspects of its intracellular journey.

Upon entering cellular compartments, such as the liver nuclei, this compound can be metabolized. Studies with purified rabbit liver nuclei have demonstrated the presence of β-glucosidase activity associated with the nuclear preparation. researchgate.net This enzyme is capable of hydrolyzing the glucoside bond of this compound, releasing free 17β-estradiol. researchgate.net The order of uptake into these nuclei was found to be 17β-estradiol > this compound > estradiol-3-glucuronide. researchgate.net

The presence of cytosol can influence the uptake of estrogens by the nucleus. It has been observed that cytosol reduces the uptake of 17β-estradiol but has little effect on the uptake of its conjugated forms like this compound. researchgate.net This suggests that cytosolic components may bind to free estradiol, thereby limiting its nuclear accumulation, a phenomenon that does not appear to affect the conjugated steroid to the same extent.

In vivo studies in rabbits have shown that injected this compound is completely hydrolyzed, and the resulting steroid is then reconjugated with glucuronic acid before excretion. researchgate.net This indicates a dynamic process of deconjugation and reconjugation that dictates the metabolic fate of this compound within the organism.

Interactions with Transport Proteins and Efflux Systems

This compound, a conjugated metabolite of estradiol, relies on various transport proteins for its movement across cell membranes. Its interaction with efflux pumps, particularly members of the ATP-binding cassette (ABC) transporter superfamily, is crucial for its disposition.

This compound is recognized as a substrate for multidrug resistance-associated proteins (Mrps), which are involved in the ATP-dependent export of a wide range of molecules, including conjugated steroids, from cells.

Specifically, this compound has been identified as a substrate for Mrp2 (also known as ABCC2). nih.gov Studies using membrane vesicles from Sf9 cells expressing recombinant rat Mrp2 demonstrated ATP-dependent transport of this compound. nih.gov The transport kinetics revealed a Vmax of 326 pmol/mg/min and an S50 (substrate concentration at half-maximal velocity) of 55.7 µM. nih.gov

Interestingly, the interaction between different estradiol glucuronide isomers and Mrp2 varies. While Estradiol-17β-glucuronide (E217G), a known cholestatic agent, activates an allosteric site on Mrp2 leading to positive cooperativity in its own transport, this compound does not activate this site. nih.gov Although it is transported by Mrp2, it acts as a competitive inhibitor of E217G transport. nih.gov This indicates that while both are substrates, they interact differently with the transporter protein.

Furthermore, Mrp3 (ABCC3), which is highly expressed in the ileum and colon, is also known to transport glucuronide conjugates like 17β-glucuronosyl estradiol, suggesting it may play a role in the intestinal transport of estradiol conjugates. physiology.orgphysiology.org

Table 1: Interaction of this compound with Mrp Transporters

| Transporter | Interaction Type | Kinetic Parameters (for rat Mrp2) | Notes |

|---|---|---|---|

| Mrp2 (ABCC2) | Substrate | Vmax: 326 pmol/mg/min; S50: 55.7 µM nih.gov | Does not activate the allosteric site activated by E217G. nih.gov |

| Mrp3 (ABCC3) | Potential Substrate | Not specified | Transports other glucuronidated estrogens like 17β-glucuronosyl estradiol. physiology.orgphysiology.org |

Organic anion transporting polypeptides (OATPs), part of the SLCO solute carrier family, are crucial for the uptake of a variety of endogenous and exogenous compounds into cells, particularly in the liver. Several estrogen conjugates, including estradiol-17β-glucuronide and estrone-3-sulfate, are well-established substrates for OATP1B1 and OATP1B3. mdpi.comacs.org

Studies have identified OATP1B1, OATP1B3, and OATP2B1 as key hepatic uptake transporters for estrogen conjugates. acs.org For instance, the rat brain has been found to express a novel transporter, oatp2, which mediates the uptake of estrogen conjugates, including 17β-estradiol-glucuronide. pnas.org While direct kinetic data for this compound transport by specific human OATPs is less detailed in the provided context, the known affinity of these transporters for structurally similar estrogen glucuronides strongly suggests it is also a substrate. mdpi.comnih.gov The transport of these conjugates is a critical step preceding their eventual elimination.

The function of these transporters can be modulated by various substances, highlighting the potential for drug-drug interactions. nih.govastrazeneca.ca

Table 2: OATP-Mediated Transport of Related Estrogen Conjugates

| Transporter | Known Substrates | Tissue Expression | Significance |

|---|---|---|---|

| OATP1B1 (SLCO1B1) | Estradiol-17β-glucuronide, Estrone-3-sulfate mdpi.comacs.org | Liver (basolateral membrane) mdpi.com | Key for hepatic uptake from blood. |

| OATP1B3 (SLCO1B3) | Estradiol-17β-glucuronide mdpi.comacs.org | Liver (basolateral membrane) mdpi.com | Overlaps in substrate specificity with OATP1B1. acs.org |

| OATP2B1 (SLCO2B1) | Estrone-3-sulfate acs.org | Liver, other tissues acs.org | Contributes to the uptake of estrogen conjugates. |

| oatp2 (rat) | 17β-estradiol-glucuronide pnas.org | Brain, Liver, Kidney pnas.org | Mediates uptake of estrogen conjugates and other compounds. |

Mechanistic Role in Energy Metabolism and Glucose Homeostasis (Indirectly via Estradiol)

This compound itself is biologically inactive. Its physiological significance stems from its role as a pro-hormone that can be deconjugated to release active estradiol. Estradiol, in turn, is a key regulator of energy metabolism and glucose homeostasis, exerting its effects through complex molecular mechanisms in various tissues. nih.govfrontiersin.orgnih.gov

Estradiol significantly influences the metabolic programming of estrogen-responsive cells, such as those in breast cancer, to support cellular processes like proliferation.

Metabolic flux analysis in MCF-7 breast cancer cells has shown that estradiol stimulation significantly redirects cellular resources. nih.gov It increases carbon flow through the pentose (B10789219) phosphate (B84403) pathway (PPP), which is essential for producing NADPH for reductive biosynthesis and ribose-5-phosphate (B1218738) for nucleotide synthesis. nih.govplos.orgmdpi.com This shift is crucial to meet the demands of rapid cell growth.

Furthermore, estradiol enhances glutamine consumption. nih.gov In these cells, glutamine is not primarily oxidized for energy within the mitochondria but is used as a source for biosynthetic precursors. nih.gov Estradiol also has a profound impact on lipid metabolism, with studies showing it can suppress genes involved in lipogenesis in adipose tissue. nih.gov

In some contexts, estradiol can also create a positive feedback loop to amplify its own local concentration. For example, in breast cancer cells, estradiol can upregulate the enzyme 17β-hydroxysteroid dehydrogenase type 7 (HSD17B7), which is involved in estradiol biosynthesis, thereby promoting further cell growth. oup.com

Estradiol plays a critical role in regulating glucose uptake and sensitivity in various tissues, including breast cancer cells, adipocytes, and skeletal muscle, by interacting with key signaling pathways. nih.govnih.gov

A primary mechanism involves the activation of the PI3K/Akt signaling pathway. researchgate.netoup.com In MCF-7 breast cancer cells, estradiol has been shown to activate this pathway in an estrogen receptor alpha (ERα)-dependent manner, leading to the translocation of glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane. researchgate.netoup.com This facilitates increased glucose entry into the cell, providing the necessary energy for estrogen-stimulated proliferation. researchgate.netoup.com In some cancer cells, estrogens have also been linked to the upregulation of GLUT1 expression. researchgate.net

Estradiol also interacts with the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy status. spandidos-publications.comjomes.org In 3T3-L1 adipocytes, estradiol activates AMPK through its receptor, which in turn can activate Akt, demonstrating a crosstalk between these two major metabolic signaling pathways. spandidos-publications.com This activation cascade has been shown to regulate the expression of genes related to glucose metabolism, such as GLUT4 and PGC1α. spandidos-publications.com The interplay between estradiol, its receptors, and these signaling networks is crucial for maintaining glucose homeostasis and can be dysregulated in metabolic diseases. portlandpress.comfrontiersin.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 17β-estradiol |

| 17β-glucuronosyl estradiol |

| 4-hydroxytamoxifen |

| Estradiol |

| Estradiol-17β-glucuronide (E217G) |

| This compound |

| Estrone-3-sulfate |

| Estriol 16alpha-(beta-D-glucuronide) |

| Glutamine |

| Glucose |

| Lactate |

| Pyruvate |

| Ribose-5-phosphate |

| Taurocholate |

| Testosterone |

| Estrone (B1671321) |

| Progesterone |

| Cholecystokinin (CCK) |

| Insulin |

| Leptin |

| Glucagon like peptide-1 (GLP-1) |

| Acetyl-coenzyme A |

| Stearoyl-CoA |

| Digoxin |

| Bromosulfophthalein |

| Ochratoxin A |

| N-propylajmalinium |

| Rosuvastatin |

| S-(2,4-dinitrophenyl)-glutathione |

| Cyanidin 3-glucoside |

| Metolachlor |

| Cadmium |

| Mercury |

| Arsenic |

| Pravastatin |

| Genistein |

| Mangiferin |

| Silymarin |

| Quercetin |

| Naringenin |

| Dehydroepiandrosterone sulfate (B86663) (DHEAS) |

| Nefazodone |

| Pacritinib |

| Phenindione |

| Protamine |

| Quinidine |

| Dalteparin |

| Enoxaparin |

| Enzalutamide |

| Erdafitinib |

| Amikacin |

| Amiodarone |

| Amobarbital |

| Antithrombin alfa |

| Antithrombin III |

| Apalutamide |

| Allopurinol |

| Almasilate |

| Almotriptan |

| Alogliptin |

| Alosetron |

| Alpelisib |

| Alprazolam |

| Adenine |

| Aducanumab |

| Afatinib |

| Agomelatine |

| Albendazole |

| Albiglutide |

| Salbutamol |

| Albutrepenonacog alfa |

| Alclofenac |

| Aldesleukin |

| Alemtuzumab |

| Alfentanil |

| Alirocumab |

| Alitretinoin |

| Allantoin |

| Abatacept |

| Abciximab |

| Abemaciclib |

| Abiraterone |

| Abrocitinib |

| Acalabrutinib |

| Acarbose |

| Acetyl sulfisoxazole |

| Acetylsalicylic acid |

| Acitretin |

| Aclidinium |

| Acoramidis |

| Acrivastine |

Pharmacokinetic and Transport Studies of Estradiol 3 Glucoside

Systemic Distribution and Excretion Patterns in Animal Models

Following administration in animal models, estradiol (B170435) and its conjugates are widely distributed throughout the body, with higher concentrations typically found in sex hormone target organs. pfizermedicalinformation.com The primary route of elimination for estrogen conjugates, including glucosides, is through both urine and bile. oup.com Glucuronidation, which can occur at either the 3 or 17β hydroxyl group of steroidal hormones, renders the estrogen molecules less lipophilic and thus more readily excretable. oup.com While sulfation predominantly occurs at the 3-position, the 17β-position appears to be the main site for glucuronidation of 17β-estradiol. oup.com

Studies in Syrian hamsters have demonstrated the biliary excretion of catechol estrogen glutathione (B108866) conjugates after the administration of 17β-estradiol. researchgate.net Research also indicates a strong positive correlation between systemic estrogen levels and their concentrations in stool, suggesting that the rate of excretion into the feces is driven by the systemic concentration of the hormone. biorxiv.org In postmenopausal women, a significant portion of circulating estrogens exists as sulfate (B86663) conjugates, which act as a reservoir for the formation of more active estrogens. pfizermedicalinformation.com Estradiol, estrone (B1671321), and estriol, along with their glucuronide and sulfate conjugates, are ultimately excreted in the urine. pfizermedicalinformation.com

Comparative Pharmacokinetics of Estradiol-3-glucoside Versus Unconjugated Estradiol

Unconjugated estradiol has very low oral bioavailability due to its poor water solubility and extensive first-pass metabolism in the intestines and liver. wikipedia.org To improve bioavailability, estradiol is often micronized or conjugated with an ester. wikipedia.org In contrast, conjugated estrogens like this compound are water-soluble and well-absorbed through mucous membranes and the gastrointestinal tract. pfizermedicalinformation.com

When administered orally, unconjugated estradiol leads to prominent rises in plasma concentrations, with peaks occurring within 3 to 6 hours. nih.gov However, this often results in nonphysiologically high levels of unconjugated estrone compared to estradiol-17β. nih.gov Transdermal application of estradiol can bypass this first-pass metabolism, potentially simulating a more physiological estrogen pattern due to a delayed and diluted steroid flow to the liver. nih.govdrugbank.com

The process of glucuronidation is generally considered a detoxification step, making substances like estradiol more hydrophilic and facilitating their elimination from the body via bile or urine. nih.gov

Organ-Specific Metabolism and Conjugate Fate in Animal Models

The liver is the primary site for the metabolic transformation of both endogenous and exogenously administered estrogens. drugbank.comfrontiersin.org In the liver, estradiol is converted to estrone, and both can be further metabolized to estriol. drugbank.com The liver is also where sulfate and glucuronide conjugation of estrogens takes place. pfizermedicalinformation.comdrugbank.com These conjugates can then be secreted into the bile, released into the intestine, and subsequently reabsorbed after hydrolysis in a process known as enterohepatic recirculation. pfizermedicalinformation.comdrugbank.com

In rabbit liver microsomes, the synthesis of 17α-estradiol-3-glucoside has been shown to occur through two distinct pathways: one dependent on UDP-glucose and another that is independent of it. psu.edu This suggests multiple mechanisms for steroid glucosylation within the liver. psu.edu

The metabolism of estrogens is not limited to the liver. Adipose tissue also plays a role in estrogen metabolism and signaling. oup.com Studies in mice have shown that estradiol can influence gene expression related to lipogenesis in white adipose tissue and mitochondrial respiration and glucose uptake in brown adipose tissue. oup.com Furthermore, in a mouse model of prediabetes, estrogen deficiency was found to disrupt the gene expression profile of visceral fat, leading to decreased lipid metabolic activity, an effect that was reversed by estrogen treatment. nih.gov

Hepatic Transport and Biliary Excretion Mechanisms

The transport of estradiol conjugates across liver cell membranes is a complex process mediated by various transporter proteins. Estradiol-17β-glucuronide (E217G), a known cholestatic agent, is a substrate for several of these transporters. nih.govfrontiersin.org

In humans, circulating E217G is taken up into hepatocytes by organic anion transporting polypeptides (OATPs). nih.gov Its excretion into bile is primarily mediated by the multidrug-resistance associated protein 2 (MRP2, ABCC2). nih.govfrontiersin.org However, basolateral efflux transporters, such as MRP3 and MRP4, also play a significant role by transporting E217G from hepatocytes back into the blood. nih.gov This basolateral efflux is an important elimination pathway, especially in conditions like cholestasis where the expression of these transporters may be increased. nih.gov

Studies using sandwich-cultured human hepatocytes have shown that the biliary excretion index for E217G ranges from 40% to 52%, confirming the importance of biliary excretion in its disposition. nih.gov The interplay between uptake transporters on the sinusoidal (basolateral) membrane and efflux transporters on the canalicular (apical) and basolateral membranes determines the ultimate excretion route of estrogen conjugates. frontiersin.org For instance, high levels of estrogens have been associated with the inhibition of bile acid transporters like BSEP and MRP2 in the canalicular membrane, which can lead to cholestasis. frontiersin.org

The transport of bilirubin (B190676) and its glucuronide in the liver has been studied as a model for organic anion transport. Estradiol-17β-glucuronide has been shown to inhibit the hepatic uptake of bilirubin glucuronide, indicating shared transport pathways. researchgate.netfmach.it

Analytical Methodologies in Estradiol 3 Glucoside Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analyzing complex mixtures, allowing for the isolation of Estradiol-3-glucoside from its parent compound, estradiol (B170435), and other related metabolites.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of estrogens and their metabolites. spandidos-publications.comresearchgate.net Reversed-phase HPLC (RP-HPLC) is the most common modality, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. The separation is achieved by gradient elution, where the composition of the mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, is varied over time to effectively elute compounds with differing polarities. spandidos-publications.comresearchgate.net

Detection is often performed using a Diode Array Detector (DAD), which can provide UV absorption spectra for peak purity assessment, or a Fluorescence Detector (FLD) for enhanced sensitivity, as estrogens are naturally fluorescent. researchgate.netmdpi.com While HPLC-UV/FLD methods are cost-effective and robust for quantification, they may lack the specificity required for complex biological samples without extensive cleanup. researchgate.net

Below is a table summarizing typical HPLC conditions used for the analysis of estrogenic compounds.

| Parameter | Typical Conditions |

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) researchgate.netresearchgate.net |

| Mobile Phase | Gradient of Acetonitrile and Water (often with 0.1-0.2% formic acid) spandidos-publications.com |

| Flow Rate | 0.4 - 1.0 mL/min researchgate.netlcms.cz |

| Detection | Diode Array Detector (DAD) or Fluorescence Detector (FLD) researchgate.netmdpi.com |

| Injection Volume | 10 - 20 µL spandidos-publications.comresearchgate.net |

| Column Temperature | 30 - 40 °C spandidos-publications.comlcms.cz |

Thin-Layer Chromatography (TLC) is a valuable and cost-effective method for the qualitative analysis and screening of steroid metabolites. bioline.org.bruad.ac.id It allows for the simultaneous analysis of multiple samples, making it suitable for rapid metabolite profiling. nih.govresearchgate.net In the context of this compound, TLC can be used to separate the more polar glucuronide metabolite from the less polar parent steroid, estradiol. bioline.org.br

The process involves spotting the sample extract onto a plate coated with a stationary phase (e.g., silica (B1680970) gel) and developing it in a sealed chamber with a specific mobile phase. nih.gov After development, the separated compounds are visualized using UV light or by spraying with chemical reagents that react to form colored spots. researchgate.net While primarily qualitative, modern high-performance TLC (HPTLC) coupled with densitometry can provide quantitative data. nih.gov

| Parameter | Example System |

| Stationary Phase | Silica Gel TLC plates bioline.org.br |

| Mobile Phase | Toluene: Ethyl Acetate: Formic Acid (5:4:1, v/v/v) nih.gov |

| Visualization | UV light (254 nm / 366 nm), Anisaldehyde-sulfuric acid reagent researchgate.net |

Mass Spectrometry Applications

Mass spectrometry (MS) is an indispensable tool in steroid analysis, prized for its high sensitivity and specificity. It is most powerfully employed when coupled with a chromatographic separation technique.

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the definitive identification and quantification of steroid metabolites, including conjugated forms like this compound, in complex biological matrices such as plasma, urine, and serum. nih.govacs.orguliege.be This technique offers superior specificity and sensitivity compared to immunoassays or HPLC with conventional detectors. uliege.benih.gov

After separation by the LC system, the analyte enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI). In tandem MS, a specific precursor ion (the molecular ion of this compound) is selected, fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and allows for quantification down to the picogram-per-milliliter (pg/mL) level. lcms.czanapharmbioanalytics.com Methods have been developed for the simultaneous quantification of numerous estrogen precursors and their phase I and II metabolites. acs.org

| Parameter | Typical Value / Mode |

| Ionization Mode | Electrospray Ionization (ESI), often in negative mode for glucuronides acs.org |

| MS Analyzer | Triple Quadrupole (QqQ) lcms.cz |

| Scan Mode | Multiple Reaction Monitoring (MRM) acs.org |

| Lower Limit of Quantification (LLOQ) | Can reach low pg/mL levels (e.g., 2 pg/mL for Estradiol) uliege.benih.govanapharmbioanalytics.com |

High-Resolution Mass Spectrometry (HR-MS), using analyzers like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements of ions. nih.gov This capability is crucial for the structural elucidation of unknown metabolites. By determining the exact mass of a compound with high precision (typically to within 5 parts per million), its elemental composition can be confidently deduced. plos.org For this compound, HR-MS can confirm the molecular formula C₂₄H₃₂O₈. This technique is invaluable for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions. The detailed analysis of fragmentation patterns in HR-MS/MS spectra further aids in identifying the core steroid structure and the nature of the conjugated group. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

While MS techniques provide molecular weight and fragmentation data, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive method for the complete and unambiguous structural confirmation of a molecule like this compound. mdpi.comnih.gov NMR provides detailed information about the carbon-hydrogen framework of the molecule. researchgate.net

One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed to establish the exact connectivity of all atoms. mdpi.com For this compound, NMR is essential for:

Confirming the identity of the steroid core by comparing the spectral data to that of estradiol. mdpi.com

Identifying the attached sugar as a glucoside. nih.gov

Determining the precise point of attachment. Specifically, Heteronuclear Multiple Bond Correlation (HMBC) experiments can show a correlation between the anomeric proton of the glucose unit and C-3 of the estradiol A-ring, confirming the "3-glucoside" linkage. mdpi.comsemanticscholar.org

Establishing the anomeric configuration (α or β) of the glycosidic bond based on the coupling constant of the anomeric proton. nih.gov

Although NMR requires a significantly larger amount of pure sample compared to MS, it provides an unparalleled level of structural detail, making it the ultimate tool for confirming the identity of new or synthesized steroid glycosides. mdpi.comnih.gov

Isotopic Labeling Techniques in Metabolic Tracing Studies

Isotopic labeling is a powerful methodology in biochemical and pharmacological research, enabling the detailed tracing of metabolic pathways and the quantification of metabolic fluxes. eurisotop.comresearchgate.net In the context of this compound research, this technique involves the use of molecules in which one or more atoms have been replaced with an isotope. These isotopes can be either radioactive (e.g., Tritium (B154650), ³H; Carbon-14 (B1195169), ¹⁴C) or stable (e.g., Deuterium (B1214612), ²H; Carbon-13, ¹³C). eurisotop.comoup.com By introducing a labeled compound into a biological system, researchers can track its absorption, distribution, metabolism, and excretion (ADME), providing unambiguous insights into the fate of the parent molecule and the formation of its metabolites. researchgate.net

The use of isotopically labeled compounds is considered the gold standard for quantifying endogenous metabolites within complex biological matrices because the label allows for clear differentiation of the compound from experimental noise. eurisotop.com Stable isotopes, in particular, have become central to modern metabolomics as they can be detected with high precision using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, avoiding the safety and disposal concerns associated with radioisotopes. eurisotop.comnih.gov These tracing experiments are versatile and have been applied across various models, including mammalian cell cultures, animal models, and human studies. eurisotop.com

Detailed Research Findings

Research employing isotopic labeling has been crucial in elucidating the metabolic fate of estradiol and its conjugates. Studies have utilized both radioactive and stable isotopes to investigate the biotransformation and kinetics of these hormonal compounds.

One pivotal study investigated the metabolism of 17α-estradiol-3-glucoside in rabbits using a dually labeled molecule: 17α-estradiol-6,7-³H-3-glucoside-U-¹⁴C. cdnsciencepub.com In this experiment, the steroid moiety was labeled with tritium (³H), while the glucose portion was uniformly labeled with carbon-14 (¹⁴C). Upon injection, the excreted metabolite, 17α-estradiol-3-glucuronoside-17-N-acetylglucosaminide, was found to be completely devoid of ¹⁴C. This finding provided definitive evidence that the this compound molecule is completely hydrolyzed in vivo, cleaving the glycosidic bond and releasing the free steroid, which is then reconjugated before excretion. cdnsciencepub.com

In other studies, tritium labeling has been used to explore the formation of estrogen glycosides and their subsequent metabolism. For instance, homogenates of human liver and kidney were shown to form 17α-estradiol-17-β-D-glucopyranoside when incubated with 17α-[6,7-³H]estradiol and uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose). researchgate.net This demonstrated the capacity of these human tissues to synthesize steroid glucosides. Furthermore, tritium-labeled 17α-estradiol was administered to human volunteers to quantify serum concentrations and urinary excretion, revealing rapid and extensive conjugation following oral administration. researchgate.net

The use of stable isotopes, such as deuterium (²H or D), has allowed for detailed metabolic studies in humans without the use of radioactivity. In one investigation, dideuterio-estrone (²H₂) and monodeuterio-17β-estradiol (²H₁) were used to estimate estrogen production rates in both pre- and post-menopausal women, with results that were consistent with those obtained through older radioisotope methods. nih.gov Another study utilized deuterated (d4) versions of estradiol and estrone (B1671321) in combination with human and rat liver microsomes. nih.gov The analysis, performed using high-resolution liquid chromatography-mass spectrometry (LC-HRMS/MS), allowed for the confident identification of known metabolites and the characterization of previously un-described metabolic products by tracking the isotopic signature. nih.gov

The tables below summarize key findings from research utilizing isotopic labeling techniques in the study of estradiol and its conjugates.

| Isotope(s) | Labeled Compound | Experimental System | Key Finding | Reference |

|---|---|---|---|---|

| ³H and ¹⁴C | 17α-estradiol-6,7-³H-3-glucoside-U-¹⁴C | Rabbit (in vivo) | Demonstrated complete hydrolysis of the glucoside bond, as the ¹⁴C label on the glucose moiety was lost from the final excreted metabolite. | cdnsciencepub.com |

| ³H | 17α-[6,7-³H]estradiol | Human liver and kidney homogenates (in vitro) | Showed the formation of 17α-estradiol-17-β-D-glucopyranoside, confirming the tissues' ability to synthesize steroid glucosides. | researchgate.net |

| ³H | Tritium-labeled 17α-Estradiol | Male volunteers (in vivo) | Quantified serum concentrations and urinary excretion, showing rapid and intensive conjugation of 17α-estradiol after oral administration. | researchgate.net |

| Isotope(s) | Labeled Compound | Application | Analytical Method | Reference |

|---|---|---|---|---|

| ²H (Deuterium) | Dideuterio-estrone and Monodeuterio-17β-estradiol | Estimation of estrogen production rates in humans. | Gas Chromatography / Mass Spectrometry (GC/MS) | nih.gov |

| ²H (Deuterium) | Deuterated (d4) Estradiol and Estrone | Identification of known and novel metabolites formed by liver microsomes. | Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS/MS) | nih.gov |

In Vitro and in Vivo Research Models for Estradiol 3 Glucoside Studies

Cellular Models for Biosynthesis and Metabolism Research

In vitro cellular models are indispensable for dissecting the molecular mechanisms of Estradiol-3-glucoside biosynthesis and metabolism at a fundamental level. These systems allow for controlled experimental conditions, facilitating the study of specific enzymes and cellular components.

Liver microsomes and the S9 fraction are widely used subcellular preparations for studying drug and xenobiotic metabolism, including the conjugation of steroids. The S9 fraction is a supernatant from a liver homogenate centrifuged at 9,000 g, containing both the microsomal and cytosolic fractions. wikipedia.org This makes it suitable for investigating both Phase I (e.g., oxidation) and Phase II (e.g., glucuronidation, glucosylation) metabolic reactions. wikipedia.orgxenotech.com Microsomes, which are vesicles of the endoplasmic reticulum isolated via ultracentrifugation, are particularly enriched in enzymes like cytochrome P450s and UDP-glucuronosyltransferases (UGTs), although they are also involved in glucosylation. inchem.orgwindows.netnih.gov

Research using rabbit liver microsomes has been particularly insightful. Studies have demonstrated that these preparations can form estrogen-3-glucosides even without the addition of exogenous UDP-glucose, suggesting the existence of alternative glucosylation pathways. psu.edu It was proposed that two different mechanisms for the synthesis of 17α-estradiol-3-glucoside could exist in rabbit liver. psu.edu One pathway is dependent on UDP-glucose, while the other is not, hinting at the possible involvement of a lipid-soluble intermediate that transfers glucose to the steroid. psu.edu In contrast, hamster liver microsomes have been used to show that the metabolic pathway of estradiol (B170435) is concentration-dependent, with different hydroxylation pathways predominating at various substrate concentrations. inchem.org While much of the focus in human liver fractions has been on glucuronidation and sulfation, these systems remain critical for comparing interspecies differences in steroid conjugation. xenotech.cominchem.orgnih.gov

| Model System | Organism | Key Finding Related to Estrogen Glucosylation | Reference |

|---|---|---|---|

| Liver Microsomes | Rabbit | Demonstrated the ability to synthesize 17α-estradiol-3-glucoside and other estrogen-3-glucosides. psu.edu Two potential pathways were identified: one dependent on and one independent of UDP-glucose. psu.edu | psu.edu |

| S9 Fractions | Human, Rat, Pig | Used for in vitro studies of Phase I and Phase II metabolism, allowing for comparison of hepatic conversion of xenobiotics and steroids across species. wikipedia.orgnih.gov Contains both microsomal and cytosolic enzymes. wikipedia.org | wikipedia.orgnih.gov |

| Liver Microsomes | Hamster | Showed that estradiol metabolism pathways (16α-hydroxylation vs. C2-hydroxylation) are dependent on the substrate concentration. inchem.org | inchem.org |

The investigation of steroid hormone action and metabolism has extended to the level of the cell nucleus, where hormone receptors are concentrated. Research has utilized highly purified preparations of rabbit liver nuclei to study the uptake of estrogens and their conjugates. One study specifically examined the uptake of 17β-estradiol, 17β-estradiol 3-glucoside, and 17β-estradiol 3-glucuronide. nih.gov The findings indicated that the uptake of all three estrogen forms was a rapid, temperature-dependent process that did not reach saturation, suggesting a mechanism of simple diffusion. nih.gov This type of model is crucial for understanding how conjugated estrogens like this compound might access the nuclear environment and potentially interact with nuclear components.

| Model System | Organism | Key Finding | Reference |

|---|---|---|---|

| Isolated Liver Nuclei | Rabbit | Demonstrated rapid, temperature-dependent uptake of 17β-estradiol 3-glucoside, suggesting a diffusion-based transport mechanism into the nucleus. nih.gov | nih.gov |

Estrogen-responsive cell lines are fundamental tools for studying the biological effects of estrogens and their metabolites.

KGN cells , a human ovarian granulosa-like tumor cell line, are valued for their ability to proliferate indefinitely while retaining steroidogenic activity, including the production of estradiol. cabidigitallibrary.orgmdpi.comnih.gov They serve as an excellent in vitro model for assessing factors that influence estrogen biosynthesis. mdpi.complos.org For instance, studies have used KGN cells to show how certain compounds can modulate the production of estradiol by affecting the expression of key enzymes like CYP17A1 and HSD17B7. mdpi.comnih.gov While these studies may not directly use this compound as a substrate, they use the production of its parent compound, estradiol, as a key endpoint, making KGN cells a relevant model for studying the upstream regulation of this compound formation. mdpi.comnih.govresearchgate.net

MCF-7 cells are a human breast cancer cell line that is positive for the estrogen receptor (ER), making them a classic model for studying estrogen-dependent cell proliferation and signaling. iiarjournals.orgsigmaaldrich.com These cells depend on estradiol for growth and are used to investigate the estrogenic or anti-estrogenic activity of various compounds. iiarjournals.orgresearchgate.net Research on MCF-7 cells has shown that 17β-estradiol can rapidly enhance glucose uptake through the PI3K/Akt signaling pathway, which is essential to meet the energy demands of proliferation. nih.gov The response of MCF-7 cells to estradiol and its antagonists is a cornerstone of endocrine-related cancer research. iiarjournals.orgui.ac.id

| Cell Line | Origin | Relevance to Estrogen Research | Key Characteristics/Findings |

|---|---|---|---|

| KGN | Human Ovarian Granulosa-like Tumor | Model for estrogen biosynthesis and ovarian function. mdpi.comnih.gov | Produces estradiol; used to screen compounds that modulate steroidogenic enzyme expression (e.g., CYP17A1, HSD17B7). mdpi.comnih.gov |

| MCF-7 | Human Breast Adenocarcinoma | Model for estrogen receptor-positive breast cancer and estrogen-dependent proliferation. iiarjournals.orgsigmaaldrich.com | Proliferation is stimulated by estradiol. iiarjournals.org Used to study ER-mediated signaling and the effects of estrogenic compounds. researchgate.netnih.gov |

Animal Models in this compound Research

Animal models are essential for studying the pharmacokinetics, metabolism, and systemic effects of this compound in a complex physiological environment.

The rabbit has been a particularly important animal model for studying estrogen glucoside metabolism. A notable characteristic of estrogen metabolism in the rabbit is the formation of diconjugates. When 17β-estradiol-3-glucosiduronate was administered intravenously to rabbits, the major urinary metabolite was identified as a diconjugate, specifically glucosiduronate-N-acetylglucosaminide of 17α-estradiol. nih.gov This indicates that in the rabbit, estrogen conjugates can undergo further complex metabolic conversions. nih.gov

Furthermore, studies with day 6 rabbit blastocysts revealed a significant capacity to metabolize estradiol into estrogen glucosides. nih.gov When cultured with estradiol-17β, the blastocysts produced both 17β-hydroxyestra-1,3,5(10)-trien-3-yl β-D-glucopyranoside (this compound) and 17-oxoestra-1,3,5(10)-trien-3-yl β-D-glucopyranoside (Estrone-3-glucoside). nih.gov This highlights the presence of steroid glucosyltransferase activity early in embryonic development in this species. The female New Zealand White rabbit has also been selected as a model because it is in a state of persistent estrus, providing a constant influence of estradiol without the confounding effects of progesterone, which is useful for studying estrogen-mediated physiological processes. ahajournals.org

| Rabbit Model | Research Focus | Key Findings | Reference |

|---|---|---|---|

| Whole Animal (Intravenous Administration) | Metabolism of Estrogen Conjugates | Administered 17β-estradiol-3-glucosiduronate is converted into a diconjugate (glucosiduronate-N-acetylglucosaminide of 17α-estradiol). nih.gov | nih.gov |

| Blastocyst Culture | Embryonic Metabolism | Day 6 blastocysts metabolize estradiol-17β into significant amounts of this compound and Estrone-3-glucoside. nih.gov | nih.gov |

| New Zealand White Rabbit | Physiological Studies | Used as a model for constant estradiol influence due to being in persistent estrus. ahajournals.org | ahajournals.org |

Rodent models, primarily mice and rats, are extensively used in endocrinology and pharmacology research due to their well-characterized genetics, short reproductive cycles, and the availability of transgenic technologies. oup.com In the context of estrogen research, ovariectomized female rodents are a standard model to mimic menopause and study the effects of estrogen replacement. mdpi.comnih.gov These models are crucial for investigating how estrogen deficiency impacts various systems and how estrogenic compounds, potentially including metabolites like this compound, can reverse these effects. nih.govnih.gov

For example, studies in orchiectomized (castrated) male mice have shown that seminal vesicles are responsive to estrogen exposure, suggesting their use as a potential male equivalent to the female-specific uterotrophic bioassay. mdpi.com While many studies focus on the physiological effects of the primary hormone, estradiol, these models are foundational for future pharmacokinetic and metabolic investigations of its conjugated forms. Understanding the baseline cardiovascular, skeletal, and metabolic physiology in rodents is critical for interpreting studies on how estrogen and its metabolites function in health and disease. nih.govahajournals.org

| Rodent Model | Common Application | Relevance to Estrogen Metabolism/Pharmacokinetics | Reference |

|---|---|---|---|

| Ovariectomized (OVX) Mouse/Rat | Model of menopause/estrogen deficiency. mdpi.comnih.gov | Allows for the study of estrogen replacement therapies and the physiological effects of specific estrogens or their metabolites in the absence of endogenous hormones. nih.gov | mdpi.comnih.gov |

| Orchiectomized (ORDX) Mouse | Model for studying estrogen effects in males. mdpi.com | Enables investigation into estrogen-responsive tissues in males, such as the seminal vesicles, providing a system to test the activity of estrogenic compounds. mdpi.com | mdpi.com |

Large Animal Models in Steroid Metabolism Studies

Large animal models, including pigs, sheep, and cattle, are increasingly utilized in endocrine research and studies of steroid metabolism due to their physiological and anatomical similarities to humans, which are not always recapitulated in rodent models. endocrine-abstracts.orgfrontiersin.org For instance, pigs and sheep are cortisol-dominant species, similar to humans, making them more suitable for certain endocrine studies. endocrine-abstracts.org Their larger size also facilitates long-term observation and repeated sampling of blood and tissues for hormonal analysis. frontiersin.org These models have been instrumental in understanding the complex pathways of steroid hormone metabolism, including the conjugation, deconjugation, and interconversion of estrogens and their metabolites.

Swine (Sus scrofa)

The pig is a valuable model for studying the metabolism of estrogen conjugates in the gastrointestinal tract. Research on the absorption and metabolic fate of radiolabeled estradiol-17β-glucuronide in young female pigs has provided significant insights. nih.gov When administered into ligated sections of the intestine, the absorption of the conjugate was found to be most rapid in the colon. nih.gov The primary limiting factor for the absorption of the conjugated estrogen appears to be its hydrolysis into a free estrogen. nih.gov

Once absorbed, the estradiol conjugate undergoes significant metabolism. The predominant metabolites found in the portal venous plasma are the monoglucuronides of estrone (B1671321) and estradiol. nih.gov The presence of estrone glucuronide indicates a multi-step metabolic process within the intestinal mucosa: the initial cleavage of the glucuronide from estradiol-17β, followed by the oxidation of the released estradiol to estrone, and subsequent reconjugation of the estrone. nih.gov This highlights the dynamic role of the swine intestine in estrogen metabolism. Further studies in mature boars have shown that estrogen metabolism is notable for the high degree of conjugation that occurs in the reproductive tract tissues. oup.com For example, when tissues from the caput epididymidis were incubated with estradiol, a significant percentage of the recovered radioactivity was in the conjugated fraction. oup.com

Cattle (Bos taurus)

In cattle, the liver is the primary site for the metabolic transformation of sex steroid hormones before their excretion. nih.govresearchgate.net Studies have focused on hepatic estradiol metabolism, particularly the process of glucuronidation, which is catalyzed by the enzyme uridine (B1682114) diphosphate (B83284) glucuronosyltransferase (UGT). nih.gov The metabolic clearance rate in the liver significantly influences the peripheral plasma concentrations of steroid hormones. nih.govresearchgate.net

Research has shown that factors such as feed intake can modulate the hepatic metabolism of estrogens. For instance, lactating cows with high dry-matter intake exhibit higher liver blood flow and consequently have greater hepatic metabolic rates for estrogen compared to non-lactating cows. nih.govresearchgate.net This increased metabolism can lead to lower circulating concentrations of the hormone. nih.govresearchgate.net Following the administration of estradiol benzoate (B1203000) to calves, the primary metabolites identified in tissues and excreta are estradiol-17α and estrone, found in both free and conjugated forms. fao.org Analysis of slurry from Swiss cattle has shown that 17α-estradiol is one of the most prevalent estrogens. ethz.ch

Sheep (Ovis aries)

Sheep serve as an important model for understanding steroid metabolism, particularly concerning conjugated estrogens during fetal development. nih.gov In late-gestation fetal sheep, sulfoconjugated estrogens, such as estradiol-3-sulfate (B1217152), are found in plasma concentrations that are approximately 40 to 100 times higher than those of unconjugated estradiol. nih.gov The placenta is a major source of these conjugated steroids. nih.gov

The fetal sheep brain can take up these sulfated estrogens and possesses the enzymatic machinery for both deconjugation (via steroid sulfatase, STS) and conjugation (via estrogen sulfotransferase, STF). nih.gov This allows for the local interconversion between estradiol and estradiol-3-sulfate within the brain, suggesting that conjugated estrogens play a role in fetal neuroendocrine development. nih.gov The liver in sheep also plays a critical role in the metabolic clearance of steroid hormones, which directly impacts their concentration in peripheral circulation. nih.govresearchgate.net

Research Findings on Estrogen Metabolism in Large Animal Models

| Animal Model | Compound Studied | Key Research Findings |

| Swine (Sus scrofa) | Estradiol-17β-glucuronide | Absorption is limited by hydrolysis to free estrogen; intestinal mucosa performs deconjugation, oxidation of estradiol to estrone, and reconjugation. nih.gov |

| Swine (Sus scrofa) | Estradiol | Extensive conjugation occurs in reproductive tract tissues like the epididymis. oup.com |

| Cattle (Bos taurus) | Estradiol-17β | Hepatic metabolism via glucuronidation is a key determinant of circulating estrogen levels; metabolic rate is influenced by feed intake and liver blood flow. nih.govresearchgate.net |

| Cattle (Bos taurus) | Estradiol benzoate | Major metabolites found in tissues are estradiol-17α and estrone. fao.org |

| Sheep (Ovis aries) | Estradiol-3-sulfate | Plasma concentrations of sulfoconjugated estrogens are 40-100 times higher than unconjugated estradiol in the late-gestation fetus. nih.gov The fetal brain can deconjugate estradiol-3-sulfate to estradiol. nih.gov |

| Sheep (Ovis aries) | Progesterone, Estrogen | The liver's metabolic clearance rate significantly influences peripheral plasma concentrations of steroid hormones. nih.govresearchgate.net |

Future Research Directions and Open Questions

Elucidation of Novel Enzymatic Pathways and Regulators of Glucosylation

The synthesis of Estradiol-3-glucoside is a critical step in its metabolism, yet a complete picture of the enzymatic players and their regulation is still emerging. While UDP-glucuronosyltransferases (UGTs) are known to catalyze the glucuronidation of estrogens, the specific enzymes responsible for glucosylation (the addition of glucose) and the factors that control their activity are not fully characterized. Future research will likely focus on identifying and characterizing novel glycosyltransferases with high specificity for the 3-hydroxyl group of estradiol (B170435). Understanding the tissue-specific expression and hormonal regulation of these enzymes will be crucial in deciphering the context-dependent production of this compound. Moreover, investigating the interplay between different enzymatic pathways, such as sulfation and glucuronidation, and how this competition influences the flux towards glucosylation, represents a significant area for future inquiry.

Comprehensive Mapping of Transport Systems for this compound

The movement of this compound within and between cells is fundamental to its function as a transport form of estradiol. However, the specific transporters responsible for its cellular uptake and efflux remain largely unidentified. Research is needed to map the full complement of transporters that handle this compound in key tissues such as the liver, intestine, and target endocrine organs. This will involve utilizing membrane protein screening assays and genetically modified cell lines or animal models to identify members of the ATP-binding cassette (ABC) and solute carrier (SLC) transporter families that exhibit specificity for this conjugate. A study on the absorption of cyanidin-3-O-β-glucoside, another glucosylated compound, implicated the involvement of SGLT1 and GLUT2 transporters in its transport across intestinal cells, suggesting potential candidates or analogous systems for this compound transport. researchgate.net A thorough understanding of these transport systems is essential for comprehending the pharmacokinetics and tissue-specific delivery of estradiol.

Investigation of Subtle Biological Signaling Mechanisms Beyond Deconjugation

The prevailing view of this compound is that of an inactive pro-hormone that must be hydrolyzed by β-glucosidases to release active estradiol. However, the possibility that the conjugate itself may possess intrinsic biological activity, independent of its conversion to estradiol, is an intriguing area for future exploration. Research could investigate whether this compound can interact directly with novel, as-yet-unidentified receptors or signaling molecules. This would require moving beyond traditional estrogen receptor binding assays and employing broader, unbiased screening approaches to identify potential molecular targets. Such studies could uncover novel signaling paradigms and expand our understanding of estrogenic signaling beyond the classical genomic and non-genomic pathways.

Development of Advanced Analytical Techniques for Low-Abundance Metabolites

A significant challenge in studying this compound is its relatively low abundance in biological samples compared to other estrogen metabolites. This necessitates the development of more sensitive and specific analytical methods. Future advancements in mass spectrometry, such as improved ionization techniques and high-resolution instrumentation, will be critical for the accurate quantification of this compound in complex biological matrices like plasma, urine, and tissue homogenates. Furthermore, the development of novel sample preparation and enrichment strategies will be essential to concentrate this low-abundance metabolite and remove interfering substances. These analytical advancements will be instrumental in obtaining a more precise picture of its in vivo dynamics.

Utilization of "-omics" Technologies (e.g., metabolomics, fluxomics) to Understand Integrated Pathways

The integration of "omics" technologies offers a powerful approach to understanding the role of this compound within the broader context of cellular metabolism. Metabolomics can provide a comprehensive snapshot of the metabolic profile of a cell or tissue, allowing researchers to identify changes in this compound levels in response to various physiological or pathological stimuli. Fluxomics, which measures the rates of metabolic reactions, can provide a dynamic view of the pathways involved in its synthesis and breakdown. By combining these approaches with genomics and proteomics, researchers can construct detailed models of estrogen metabolism and identify key control points that regulate the fate of estradiol, including its conversion to this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.